1-benzoyl-4-benzylpiperazine

説明

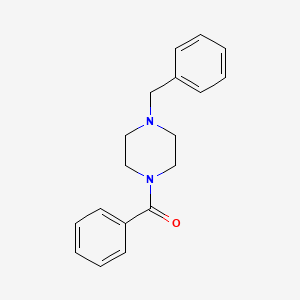

Structure

2D Structure

特性

IUPAC Name |

(4-benzylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSAEAGKVBCUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213947 | |

| Record name | Piperazine, 1-benzoyl-4-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63991-67-3 | |

| Record name | Phenyl[4-(phenylmethyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63991-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-benzoyl-4-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063991673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-benzoyl-4-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Insights for 1 Benzoyl 4 Benzylpiperazine

Direct Synthesis Pathways

The direct formation of 1-benzoyl-4-benzylpiperazine is primarily achieved through the creation of an amide bond between the pre-formed 1-benzylpiperazine (B3395278) nucleus and a benzoyl moiety.

Benzoylation of 1-Benzylpiperazine and Derivatives

The most direct and commonly cited method for synthesizing this compound is the acylation of 1-benzylpiperazine with benzoyl chloride. orgsyn.orgdesigner-drug.com This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base. The free secondary amine of the 1-benzylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically performed in a non-polar solvent like benzene (B151609). orgsyn.orgdesigner-drug.com The process results in a good yield of the final product, which can be isolated as its hydrochloride salt. orgsyn.orgdesigner-drug.com The general reaction is robust and can be applied to various substituted benzoyl chlorides and piperazine (B1678402) derivatives to generate a library of analogous compounds. evitachem.comresearchgate.net

A general procedure involves dissolving the 1-benzylpiperazine free base in a suitable solvent and then adding benzoyl chloride. orgsyn.orgdesigner-drug.com Often, a base such as triethylamine (B128534) is included to neutralize the hydrochloric acid byproduct, driving the reaction to completion. chemspider.comhud.ac.uk

Table 1: Representative Benzoylation Reaction Conditions

| Starting Material | Reagent | Solvent | Key Conditions | Product | Citation |

|---|---|---|---|---|---|

| 1-Benzylpiperazine | Benzoyl Chloride | Benzene | Not specified | This compound hydrochloride | orgsyn.orgdesigner-drug.com |

| Morpholine | Benzoyl Chloride | Dichloromethane (B109758) | Triethylamine as base, ambient temperature | N-Benzoylmorpholine | chemspider.com |

Condensation Reactions Utilizing Benzoyl and Benzyl (B1604629) Moieties

An alternative conceptual pathway involves the sequential or one-pot reaction of piperazine with both benzyl chloride and benzoyl chloride. ontosight.ai This approach requires careful control of stoichiometry to achieve the desired unsymmetrical 1,4-disubstituted product and avoid the formation of side products like 1,4-dibenzylpiperazine (B181160) or 1,4-dibenzoylpiperazine. europa.eu

Amide condensation reactions using carboxylic acids (like benzoic acid) and a condensing agent represent another strategy. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or uronium salts like HATU can activate the carboxylic acid for amidation with 1-benzylpiperazine. This method avoids the use of acid chlorides but requires the removal of coupling agent byproducts.

Precursor Synthesis and Functionalization Strategies

The quality and availability of the starting materials are critical for the successful synthesis of the target compound.

Synthesis of 1-Benzylpiperazine

1-Benzylpiperazine is a key intermediate, and its synthesis is well-documented. researchgate.net The most common method involves the direct N-alkylation of piperazine with benzyl chloride. orgsyn.orgeuropa.eu To prevent the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine, the reaction conditions must be carefully controlled. One effective procedure uses a specific ratio of piperazine hexahydrate, piperazine dihydrochloride (B599025), and benzyl chloride in ethanol (B145695) at a controlled temperature. orgsyn.orgdesigner-drug.com This method yields the desired 1-benzylpiperazine dihydrochloride in high purity (93-95%) after a short reaction time. orgsyn.orgdesigner-drug.com

Another patented process describes reacting piperazine with a halogenated benzyl compound in a solvent, catalyzed by a nitrogenous amine salt, followed by basification and distillation to achieve a high yield (>95%) and purity (>99%). google.com The benzyl group is considered an ideal blocking group in piperazine chemistry as it can be easily removed by hydrogenolysis, allowing for the synthesis of unsymmetrically substituted piperazines. orgsyn.org

Table 2: Summary of 1-Benzylpiperazine Synthesis Methods

| Piperazine Source | Benzylating Agent | Solvent | Key Conditions | Yield | Citation |

|---|---|---|---|---|---|

| Piperazine hexahydrate & dihydrochloride | Benzyl chloride | Absolute ethanol | 65°C, 30 min | 93-95% (as dihydrochloride) | orgsyn.orgdesigner-drug.com |

| Piperazine | Halogenated benzyl | Various | 0-100°C, amine salt catalyst | >95% | google.com |

Preparation of Benzoyl Chloride and Carboxylic Acid Derivatives for Amidation

Benzoyl chloride is a commercially available and commonly used reagent for acylation. chemspider.com It readily reacts with amines to form amides, often in exothermic reactions that may require cooling. Aromatic acyl chlorides like benzoyl chloride are generally more stable than their alkyl counterparts.

For amidation reactions that utilize benzoic acid directly, various activating agents are employed. These "condensing agents" facilitate the formation of the amide bond under mild conditions. Common classes of these reagents include:

Carbodiimides: such as DCC and EDCI.

Uronium salts: such as HATU, HBTU, and PyBOP.

N,N'-Carbonyldiimidazole (CDI): This reagent activates the carboxylic acid to form an acylimidazolide, which then reacts with the amine. nih.gov

The choice of method depends on the substrate scope, desired reaction conditions, and tolerance of other functional groups within the molecule.

Optimization of Reaction Conditions and Yields for Target Compound Formation

Optimizing the synthesis of this compound primarily involves refining the benzoylation step of 1-benzylpiperazine. Key factors influencing the yield and purity include the choice of solvent, base, temperature, and reaction time.

The use of a base like triethylamine in a solvent such as dichloromethane or the bio-based solvent Cyrene™ is a common strategy to neutralize the HCl generated during the acylation with benzoyl chloride, driving the reaction towards completion. chemspider.comhud.ac.uk The reaction is often initiated at a lower temperature (0 °C) and then allowed to warm to room temperature. hud.ac.uk

Work-up procedures are also crucial for obtaining a pure product. A typical work-up involves washing the reaction mixture with water to remove the base's hydrochloride salt and any excess water-soluble reagents. chemspider.com For some amide syntheses, the product can be precipitated directly from the reaction mixture by adding water, simplifying purification. hud.ac.uk In the original procedures for this compound, the undistilled oil of the precursor 1-benzylpiperazine was treated with benzoyl chloride in benzene, which was reported to give a "good yield" of the hydrochloride salt product. orgsyn.orgdesigner-drug.com A scale-up of a related amidation from an aroyl chloride demonstrated that satisfactory yields (70%) could be maintained at the gram scale. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Other Names |

|---|---|---|

| This compound | C₁₈H₂₀N₂O | N-Benzyl N'-benzoylpiperazine, (4-benzylpiperazin-1-yl)-phenylmethanone |

| 1-Benzylpiperazine | C₁₁H₁₆N₂ | BZP, N-Benzylpiperazine |

| Piperazine | C₄H₁₀N₂ | Diethylenediamine |

| Benzoyl chloride | C₇H₅ClO | Benzenecarbonyl chloride |

| Benzyl chloride | C₇H₇Cl | (Chloromethyl)benzene |

| Triethylamine | C₆H₁₅N | TEA |

| Dichloromethane | CH₂Cl₂ | DCM, Methylene (B1212753) chloride |

| Benzoic acid | C₇H₆O₂ | Benzenecarboxylic acid |

| 1,4-Dibenzylpiperazine | C₁₈H₂₂N₂ | DBZP |

| 1,4-Dibenzoylpiperazine | C₁₈H₁₈N₂O₂ | - |

| Morpholine | C₄H₉NO | - |

| Aniline | C₆H₇N | Phenylamine |

| Hydrochloric acid | HCl | - |

| Ethanol | C₂H₆O | - |

| Benzene | C₆H₆ | - |

Isolation and Purification Techniques for Research-Grade Material

The isolation and purification of this compound to achieve research-grade purity rely on a combination of classic and modern laboratory techniques. The choice of method is often dictated by the scale of the synthesis and the nature of the impurities present. Following the acylation of 1-benzylpiperazine with benzoyl chloride, the product is typically present in a reaction mixture containing excess reagents, solvents, and byproducts.

Initial workup procedures often involve converting the target compound into its hydrochloride salt, which facilitates its separation. The undistilled oil containing the crude product can be treated with benzoyl chloride in a solvent like benzene or ethanol. orgsyn.orgdesigner-drug.com The resulting this compound hydrochloride often precipitates out of the solution and can be collected via suction filtration. orgsyn.orgdesigner-drug.com This salt form generally exhibits higher aqueous solubility compared to the free base, which can be advantageous for certain extraction protocols.

Crystallization and recrystallization are fundamental techniques for purifying the solid product. For instance, the hydrochloride salt can be purified by recrystallization from a suitable solvent, such as absolute ethanol, to remove soluble impurities. orgsyn.orgdesigner-drug.com Another approach involves dissolving the crude product in a solvent like methanol (B129727) and then inducing precipitation by adding it to a large volume of a non-solvent, such as water. The purified precipitate is then collected by filtration. mdpi.com For non-salt forms, solvent systems like toluene (B28343) mixed with petroleum ether (sherwood oil) have been used for refining and extraction at elevated temperatures (90-100 °C). google.com

Liquid-liquid extraction is another crucial step. After making the aqueous solution alkaline (e.g., with sodium hydroxide (B78521) to pH > 12), the free base can be extracted into an organic solvent like chloroform (B151607) or ethyl acetate (B1210297). orgsyn.orgdesigner-drug.comgoogle.com This process separates the product from inorganic salts and other water-soluble impurities. The combined organic extracts are then dried over an anhydrous salt, such as sodium sulfate, before the solvent is removed under reduced pressure. orgsyn.org

For achieving high-purity, research-grade material, column chromatography is a highly effective method. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate or methanol and chloroform. mdpi.comresearchgate.netnih.gov The polarity of the eluent is optimized to effectively separate the desired product from any remaining starting materials or byproducts. The progress of the separation is monitored by techniques like Thin-Layer Chromatography (TLC). researchgate.net

Finally, distillation, particularly vacuum distillation, can be employed to purify the free base of 1-benzylpiperazine, the precursor, which ensures a cleaner starting material for the final benzoylation step. orgsyn.orggoogle.com The purity of the final research-grade material is often confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Table 1: Summary of Purification Techniques for this compound and Related Compounds

| Technique | Description | Purpose | Reference(s) |

|---|---|---|---|

| Precipitation/Crystallization | The compound is precipitated, often as a hydrochloride salt, from a solution and collected by filtration. Recrystallization from a suitable solvent further enhances purity. | Primary isolation and removal of soluble impurities. | orgsyn.orgdesigner-drug.commdpi.com |

| Liquid-Liquid Extraction | The compound is partitioned between two immiscible liquid phases (e.g., an aqueous alkaline solution and an organic solvent like chloroform) to separate it from water-soluble impurities. | Separation from inorganic salts and polar impurities. | orgsyn.orgdesigner-drug.comgoogle.comnih.gov |

| Column Chromatography | The product is separated from impurities by passing the mixture through a column containing a stationary phase (e.g., silica gel) and eluting with a solvent system (e.g., hexane/ethyl acetate). | High-purity separation of product from starting materials and closely related byproducts. | mdpi.comresearchgate.netnih.gov |

| Distillation | The precursor, 1-benzylpiperazine, can be purified by distillation under reduced pressure to remove non-volatile impurities before the final reaction step. | Purification of the starting material to prevent carry-over of impurities into the final product. | orgsyn.orggoogle.com |

Analysis of Side Product Formation and Impurities in Synthesis

The synthesis of this compound is susceptible to the formation of several side products and impurities, primarily stemming from the synthesis of its precursor, 1-benzylpiperazine, and the final acylation step. The reaction of piperazine with benzyl chloride to form 1-benzylpiperazine is a critical stage where impurities can be introduced.

A significant byproduct of this initial step is 1,4-dibenzylpiperazine (DBZP) . researchgate.neteuropa.eu Its formation is favored when the reaction is conducted at excessively high temperatures or when an excess of benzyl chloride is used, leading to the alkylation of both nitrogen atoms of the piperazine ring. wikipedia.org The presence of DBZP is often considered an indicator of a poorly controlled synthesis. wikipedia.org

Unreacted starting materials are another common source of impurities. These can include piperazine and 1-benzylpiperazine . Reactions involving piperazine are often not perfectly chemoselective, potentially yielding a mixture of mono-substituted, di-substituted, and unreacted piperazine. muni.cz If the purification of 1-benzylpiperazine is incomplete, it will be present as an impurity in the final product.

During the benzoylation step, where 1-benzylpiperazine is reacted with benzoyl chloride, incomplete reaction can lead to the presence of unreacted 1-benzylpiperazine in the final product mixture. Conversely, if the initial piperazine starting material contained unreacted piperazine, a potential side product is 1-benzoylpiperazine , resulting from the mono-benzoylation of the unprotected piperazine. While less common if starting with purified 1-benzylpiperazine, its presence points to impurities in the precursor.

Furthermore, the precursor synthesis can yield intermediates like 1-benzyl-4-piperazinium chloride as a crude residue. designer-drug.com If not properly separated, this could interfere with the subsequent benzoylation reaction. The free base of 1-benzylpiperazine is also known to readily absorb carbon dioxide from the air, which could lead to the formation of carbonate salts if not handled and stored properly. designer-drug.com

Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for identifying these and other potential trace impurities, allowing for the adjustment of reaction stoichiometry and conditions to minimize side product formation.

Table 2: Major Potential Impurities and Side Products in the Synthesis of this compound

| Compound Name | Structure | Origin | Reference(s) |

|---|---|---|---|

| 1,4-Dibenzylpiperazine (DBZP) | Benzyl group on both nitrogen atoms of the piperazine ring. | Over-reaction of piperazine with benzyl chloride during precursor synthesis. | researchgate.neteuropa.euwikipedia.org |

| 1-Benzylpiperazine | Unsubstituted nitrogen at position 4. | Incomplete benzoylation or unreacted starting material. | designer-drug.com |

| Piperazine | Unsubstituted piperazine ring. | Impurity carried over from the precursor synthesis. | muni.cz |

| 1-Benzoylpiperazine | Benzoyl group at position 1, with an unsubstituted nitrogen at position 4. | Benzoylation of piperazine impurity present in the 1-benzylpiperazine starting material. |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of protons in a molecule. In 1-benzoyl-4-benzylpiperazine, the spectrum is characterized by distinct signals corresponding to the benzoyl and benzyl (B1604629) aromatic protons, the benzylic methylene (B1212753) protons, and the piperazine (B1678402) ring protons.

The aromatic protons of both the benzoyl and benzyl groups typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.20 and 7.50 ppm. The benzylic protons (Ar-CH₂-N) are chemically distinct and typically produce a singlet at approximately δ 3.55 ppm. The four protons on the piperazine ring adjacent to the benzyl group and the four protons adjacent to the benzoyl group are often observed as broad singlets or multiplets due to the complex conformational dynamics of the piperazine ring and the electronic effects of the substituents. These are typically found in the regions of δ 2.4-2.6 ppm and δ 3.5-3.8 ppm.

Based on data from structurally similar compounds, such as (4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methanone and 1-benzyl-4-(4-chlorobenzoyl)piperazine, the expected chemical shifts can be summarized as follows. butantan.gov.br

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzoyl Aromatic (5H) | 7.35 - 7.45 | Multiplet |

| Benzyl Aromatic (5H) | 7.25 - 7.35 | Multiplet |

| Benzylic (2H, -CH₂Ph) | ~3.55 | Singlet |

| Piperazine (4H) | 3.50 - 3.80 | Broad Singlet |

Note: Data is predicted based on analogous compounds. The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the piperazine carbons.

The amide carbonyl carbon (C=O) is a key diagnostic signal, expected to appear significantly downfield around δ 170 ppm. The aromatic carbons from both phenyl rings resonate in the typical range of δ 127-138 ppm. The benzylic carbon signal (Ar-CH₂) is anticipated around δ 63 ppm. The carbon atoms of the piperazine ring are sensitive to their electronic environment, with those adjacent to the electron-withdrawing benzoyl group appearing at a different chemical shift than those adjacent to the benzyl group, typically in the range of δ 45-55 ppm. For instance, in related structures, piperazine carbons show signals around δ 53 ppm. butantan.gov.br

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (C-Ar, Benzoyl) | ~136 |

| Aromatic (CH-Ar, Benzoyl) | 127 - 130 |

| Aromatic (C-Ar, Benzyl) | ~137 |

| Aromatic (CH-Ar, Benzyl) | 127 - 129 |

| Benzylic (-CH₂Ph) | ~63 |

Note: Data is predicted based on analogous compounds and general chemical shift ranges.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O), which is expected in the region of 1630-1660 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic C-H stretching of the piperazine and benzylic groups (below 3000 cm⁻¹). The C-N stretching vibrations of the piperazine ring and the C=C stretching vibrations of the aromatic rings also produce characteristic bands in the fingerprint region (below 1600 cm⁻¹). ultraphysicalsciences.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| Amide C=O | Stretch | 1630 - 1660 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Ion Detection

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (molecular weight: 294.39 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 294.

The fragmentation pattern is highly predictable and diagnostic. The most prominent fragment is typically the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group, a characteristic feature for benzyl-containing compounds. europa.eu Another significant fragment arises from the cleavage of the benzoyl group, yielding the benzoyl cation ([C₇H₅O]⁺) at m/z 105. Cleavage of the bond between the piperazine ring and the carbonyl group can lead to a fragment corresponding to the benzylpiperazine cation at m/z 175. Further fragmentation of the piperazine ring itself can also occur.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Description |

|---|---|---|

| 294 | [C₁₈H₂₀N₂O]⁺ | Molecular Ion [M]⁺ |

| 175 | [C₁₁H₁₅N₂]⁺ | [M - C₇H₅O]⁺ (Loss of benzoyl group) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating the target compound from reaction precursors, byproducts, and other impurities, as well as for confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of piperazine derivatives. researchgate.netmdma.ch In the analysis of this compound, GC separates the compound from any volatile impurities, and the retention time serves as an initial identifier. The coupled mass spectrometer then records the mass spectrum of the eluted compound, which can be compared to a known standard or interpreted based on the expected fragmentation patterns described in section 3.3. europa.eu This dual-check system provides high confidence in the identification and purity assessment of the compound. The technique is particularly useful in distinguishing the final product from precursors like 1-benzylpiperazine (B3395278). mdma.ch

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for the identification and quantification of piperazine derivatives. Its application allows for the separation of complex mixtures and the provision of molecular weight and structural information through mass analysis. For benzylpiperazine derivatives, LC-MS methods are typically developed using a triple quadrupole mass spectrometer, which enables high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). mdpi.com

In the analysis of benzylpiperazine analogues, chromatographic separation is often achieved on a C18 column. nih.gov The mass spectrometric analysis, particularly using electrospray ionization (ESI), reveals characteristic fragmentation patterns. A key observation in the mass spectra of benzylpiperazine derivatives is a consistent neutral loss of m/z 86. mdpi.com For the parent compound, 1-benzylpiperazine (BZP), the principal ions observed in its mass spectrum are m/z 91 (which is often the base peak), 134, 56, and 176. europa.eu The ion at m/z 91 corresponds to the benzyl cation [C₇H₇]⁺, a hallmark fragment for compounds containing a benzyl moiety.

While specific LC-MS data for this compound is not extensively detailed in the literature, the fragmentation pattern can be predicted based on the analysis of its structural relatives. The analysis would likely involve monitoring for the molecular ion peak and characteristic fragment ions resulting from the cleavage of the piperazine ring and the benzyl and benzoyl groups. The use of deuterated internal standards, such as BZP-d7, is a common practice to ensure the repeatability and accuracy of quantitative determinations. mdpi.com

| Compound Analyte | Technique | Key Fragmentation Observations | Common Principal Ions (m/z) for BZP | Reference |

|---|---|---|---|---|

| Benzylpiperazine Derivatives | LC-MS/MS (Triple Quadrupole) | Consistent neutral loss of m/z 86 for benzylpiperazine derivatives. The primary fragment at m/z 91 corresponds to the benzyl cation. | 91 (Base Peak), 134, 56, 176 | mdpi.comeuropa.eu |

Microcrystalline Tests in Structural Differentiation

Microcrystalline tests are a classic analytical chemistry technique used for the rapid, presumptive identification of specific substances. wcupa.edu These tests involve a precipitation reaction between a target compound and a chemical reagent, which forms a unique, insoluble crystalline complex. wcupa.edu The resulting crystal's morphology—including its shape, size, and color—is characteristic of the specific substance-reagent pair and can be observed under a microscope. wcupa.eduojp.gov

For the structural differentiation of piperazine derivatives, several microcrystalline tests have been developed. Although specific tests for this compound are not documented, the methods used for the closely related compound 1-benzylpiperazine (BZP) provide a strong reference. These tests are valuable for distinguishing between different psychoactive stimulants and can often detect the target substance even in the presence of common cutting agents like caffeine. nih.govresearchgate.net

Two notable reagents for the identification of BZP are:

Aqueous Mercury Chloride : This reagent reacts with BZP to form specific, characteristic drug-reagent crystals within minutes. nih.govresearchgate.net Studies have established a limit of detection for BZP with this reagent at 0.2 g/L. nih.gov

Platinic Bromide in Sulfuric Acid : When a test solution of BZP is treated with this reagent and allowed to evaporate, it produces distinctive crystals described as "rectangles with indented ends". unodc.org

These tests are categorized as a SWGDRUG Category B technique, providing selectivity based on the physical and chemical characteristics of the substance. wcupa.edu While highly informative, it is standard practice to confirm findings from microcrystalline tests with a structurally informative Category A technique, such as spectroscopy. wcupa.edu

| Analyte | Reagent | Observed Crystal Morphology | Reference |

|---|---|---|---|

| 1-Benzylpiperazine (BZP) | Aqueous Mercury Chloride | Forms specific, characteristic crystals. | nih.govresearchgate.net |

| 1-Benzylpiperazine (BZP) | Platinic Bromide in Sulfuric Acid | Rectangles with indented ends. | unodc.org |

Chemical Reactivity and Transformation Studies

Reactivity of the Benzoyl Amide Linkage

Hydrolysis: Like other amides, the benzoyl group can be cleaved through hydrolysis under acidic or basic conditions to yield 1-benzylpiperazine (B3395278) and benzoic acid. This reaction is fundamental for removing the benzoyl protecting group.

Reduction: The carbonyl group of the amide is susceptible to reduction. While tertiary amides can be reduced to the corresponding tertiary amines, selective reduction is possible. oup.com In a related compound, 4-benzoyl-2-piperazinone, the tertiary amide group was preferentially reduced over a secondary amide group when using sodium borohydride (B1222165) in pyridine. oup.com This suggests that the benzoyl group in 1-benzoyl-4-benzylpiperazine could potentially be reduced to a second benzyl (B1604629) group, forming 1,4-dibenzylpiperazine (B181160).

Oxidative Stability: The benzoyl group is significantly more resistant to oxidation compared to a benzyl group attached to the piperazine (B1678402) nitrogen. nih.gov This increased stability is a reason for its use in designing molecules with improved metabolic profiles by preventing oxidative N-dealkylation. nih.gov However, under strong oxidizing conditions using Ruthenium(VIII) oxide (RuO₄), this compound is not inert and undergoes oxidation at the C-H bonds adjacent to the nitrogen atoms. colab.wsresearchgate.net

Transformations Involving the Benzyl Group

The benzyl group at the N-4 position is a versatile functional handle, primarily used as a protecting group that can be removed under specific conditions.

Debenzylation by Hydrogenolysis: The most common transformation of the benzyl group is its removal via catalytic hydrogenolysis. orgsyn.org This reaction, typically carried out with hydrogen gas and a palladium-on-charcoal catalyst, cleaves the benzyl-nitrogen bond to yield 1-benzoylpiperazine. orgsyn.orgprepchem.com This method is valued for its efficiency and clean conversion, making the benzyl group an ideal blocking group for preparing 1-monosubstituted piperazines. orgsyn.org

Oxidative Cleavage: The benzyl group is susceptible to oxidation. Studies using RuO₄ show that oxidation occurs at the benzylic C-H bonds. colab.wsresearchgate.net This oxidative attack leads to the formation of products such as benzaldehyde (B42025) and benzoic acid. colab.wsresearchgate.net Research into the metabolism of related compounds also points to N-debenzylation as a primary metabolic pathway. nih.gov

Chemical Debenzylation: Alternative methods for debenzylation exist, such as the use of phosgene (B1210022) or triphosgene, which can cleave benzyl groups from tertiary amines. researchgate.net

Modifications and Derivatizations of the Piperazine Ring System

The piperazine ring itself is a scaffold for extensive modification, with the benzoyl and benzyl groups directing the regioselectivity of subsequent reactions. This compound is itself a key intermediate in the synthesis of unsymmetrically disubstituted piperazines. orgsyn.org

Oxidation of the Piperazine Ring: The endocyclic C-H bonds on the piperazine ring (those adjacent to the nitrogen atoms) are reactive sites. Oxidation with RuO₄ attacks these positions, leading to the formation of endocyclic iminium cations, which can then be converted into various oxygenated derivatives. colab.wsresearchgate.net

Derivatization Following Group Removal: The primary strategy for derivatizing the piperazine ring involves the sequential removal of the protecting groups.

Debenzylation: Removal of the N-4 benzyl group yields 1-benzoylpiperazine. The newly formed secondary amine at the N-4 position is then available for a wide range of reactions, such as alkylation or acylation, to introduce new functional groups.

Amide Hydrolysis: Cleavage of the N-1 benzoyl group yields 1-benzylpiperazine. This exposes the N-1 position for further functionalization. orgsyn.org

These strategies allow for the synthesis of a diverse library of piperazine derivatives from a common intermediate.

| Initial Transformation | Reagent/Condition | Intermediate Product | Site for Further Derivatization | Potential Subsequent Reactions |

|---|---|---|---|---|

| Debenzylation | H₂, Pd/C | 1-Benzoylpiperazine | N-4 Nitrogen | Alkylation, Acylation, Reductive Amination |

| Amide Hydrolysis | Acid or Base (e.g., HCl, NaOH) | 1-Benzylpiperazine | N-1 Nitrogen | Acylation, Sulfonylation, Alkylation |

Regioselectivity and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound makes the selectivity of reactions a critical consideration.

Regioselectivity: The regioselectivity of oxidation reactions has been studied in detail. In the RuO₄-mediated oxidation of this compound, the reaction can occur at either the exocyclic benzylic C-H bonds or the endocyclic C-H bonds of the piperazine ring. colab.wsresearchgate.net Research has shown that there is a slight preference for the oxidation to occur at the piperazine ring. The statistically corrected regioselectivity for endocyclic versus exocyclic attack was determined to be approximately 1.2–1.3. colab.wsresearchgate.net This selectivity is explained by the formation of distinct exocyclic and endocyclic iminium cation intermediates during the reaction. colab.wsresearchgate.net

| Reaction Site | Description | Relative Reactivity | Key Intermediates |

|---|---|---|---|

| Endocyclic C-H | C-H bonds on the piperazine ring adjacent to nitrogen | Slightly Preferred (Ratio ~1.2-1.3) | Endocyclic Iminium Cations |

| Exocyclic C-H | C-H bonds of the benzylic methylene (B1212753) group | Slightly Less Preferred | Exocyclic Iminium Cations |

Stereoselectivity: While this compound is an achiral molecule, stereoselectivity becomes important when it reacts with chiral reagents or when chiral centers are introduced. For instance, the reaction of 1-benzylpiperazine with a chiral electrophile can lead to the formation of diastereomeric products. google.com The carbonyl group in such structures can activate the adjacent position, but also increases the risk of racemization under certain reaction conditions. google.com The stereoselective synthesis of piperazine derivatives often requires the use of chiral auxiliaries or asymmetric lithiation strategies to control the stereochemistry at the α-carbons of the piperazine ring. beilstein-journals.org

Structure Activity Relationships Sar and Rational Molecular Design

Design Principles for 1-Benzoyl-4-benzylpiperazine Analogues

The design of analogues based on the this compound scaffold is guided by established pharmacophoric models and SAR studies. A key principle involves maintaining or enhancing interactions with target proteins by modifying key structural features. For instance, in the context of sigma (σ) receptor ligands, a common pharmacophore includes two distal hydrophobic regions and a central, positively ionizable nitrogen atom, features that are present in the this compound structure. nih.gov

The design strategy often involves:

Aromatic Ring Substitution : Introducing various substituents onto the benzoyl and benzyl (B1604629) rings to probe electronic and steric effects on receptor binding. nih.govmdpi.com

Linker Modification : Altering the carbonyl group of the benzoyl moiety to investigate its role in structural rigidity and as a hydrogen bond acceptor. nih.govresearchgate.net

Scaffold Hopping : Replacing the piperazine (B1678402) ring with other heterocyclic systems, such as piperidine (B6355638), to assess the impact of the second nitrogen atom on binding affinity and selectivity. nih.govresearchgate.net

These principles allow for a systematic exploration of the chemical space around the lead compound, aiming to develop analogues with improved pharmacological profiles. The benzoylpiperidine fragment is considered a metabolically stable bioisostere of the piperazine ring, making it a valuable alternative in drug design. researchgate.net

Influence of Substituents on Molecular Interactions

The type and position of substituents on the aromatic rings and modifications to the core heterocycle profoundly impact the biological activity of this compound derivatives.

Substituents on the benzoyl and benzyl aromatic rings can alter the molecule's electronic properties, hydrophobicity, and steric profile, thereby influencing its interaction with biological targets like enzymes and receptors. nih.govmdpi.com

For example, in a series of benzoylpiperazine amides designed as tyrosinase inhibitors, substitutions on the benzoyl ring significantly affected potency. nih.gov Hydroxyl groups, particularly at the 3 and 4 positions, were found to be important for activity. nih.govacs.org Similarly, in a study of compounds targeting carbonic anhydrase (CA), various substituents on the aroyl (benzoyl) ring led to potent inhibitors, though no simple correlation was found between the substituent's nature and inhibitory values, highlighting the complexity of these interactions. nih.gov

In another series designed as cardiotonic agents, substitutions on the benzyl ring demonstrated clear SAR. mdpi.com Fluorine substitution on the benzyl ring at the ortho-position resulted in potent activity, whereas placing the same substituent at the meta- or para-position led to a decrease in potency. mdpi.com This suggests that the position of the substituent is critical for optimal interaction with the target's binding pocket.

Table 1: Effect of Aromatic Substituents on Biological Activity

| Parent Compound Scaffold | Target | Substituent & Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| (4-Benzylpiperazin-1-yl)(phenyl)methanone | Tyrosinase | 3,4-dihydroxy on benzoyl ring | Potent inhibition | nih.gov |

| (4-Benzylpiperazin-1-yl)(phenyl)methanone | Tyrosinase | 4-methoxy on benzoyl ring | Moderate inhibition | nih.gov |

| (4-Benzylpiperazin-1-yl)(phenyl)methanone | Tyrosinase | 4-chloro on benzoyl ring | Weak inhibition | nih.gov |

| 4-(4-Benzylpiperazin-1-yl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline | Cardiac Muscle | 2-fluoro on benzyl ring | High positive inotropic activity | mdpi.com |

| 4-(4-Benzylpiperazin-1-yl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline | Cardiac Muscle | 3-fluoro on benzyl ring | Reduced activity | mdpi.com |

| 4-(4-Benzylpiperazin-1-yl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline | Cardiac Muscle | 4-fluoro on benzyl ring | Reduced activity | mdpi.com |

This table is interactive. Click on the headers to sort.

Modifications to the linker between the aromatic ring and the piperazine core, as well as changes to the piperazine ring itself, are crucial determinants of biological activity.

The carbonyl group of the 1-benzoyl moiety plays a significant role. Its presence introduces structural rigidity compared to a more flexible alkyl linker and may act as a hydrogen bond acceptor. researchgate.net In the development of tyrosinase inhibitors, replacing the benzoyl group with a cinnamoyl group (introducing a vinyl linker) led to different binding modes and generally lower potency, underscoring the importance of the linker's structure. nih.govacs.org A study on quinoxaline (B1680401) derivatives explicitly introduced a carbonyl group to convert a benzylpiperazine into a benzoylpiperazine moiety, aiming to investigate the effect of this linker modification on positive inotropic activity. mdpi.com

Replacing the piperazine ring with a piperidine ring is a common strategy to probe the role of the nitrogen atom at position 4. Studies on tyrosinase inhibitors revealed a marked difference in potency (up to 10-fold) between benzylpiperazine and benzylpiperidine analogues. nih.gov Similarly, research on sigma receptor ligands showed that piperazine and piperidine derivatives can adopt different binding modes, which strongly influences their affinity and selectivity. researchgate.net In some cases, replacing a phenyl ring with a more complex benzophenone (B1666685) moiety has been shown to enhance potency, possibly by restricting the molecule's conformation into a more active form and increasing hydrophobic interactions. jst.go.jp

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the interactions of this compound analogues with their biological targets, guiding rational drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These studies provide insights into the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions. nih.govnih.gov

For a series of benzoylpiperazine-based tyrosinase inhibitors, docking studies indicated that the benzyl group engages in important hydrophobic interactions within the enzyme's active site, which may explain the higher potency of these compounds. nih.govresearchgate.net The studies also revealed that benzoyl and cinnamoyl analogues adopt different binding poses. The altered binding mode of the cinnamoyl derivatives prevented a key π-cation interaction between the benzyl ring and an arginine residue (Arg268) in the enzyme, providing a structural rationale for their lower potency compared to the benzoyl analogues. nih.govacs.org Such computational insights are invaluable for understanding SAR data and designing new analogues with improved affinity. nih.gov

A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. These models typically include features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups arranged in a specific 3D geometry. nih.govnih.gov

For piperazine-based ligands targeting the sigma-1 (σ1) receptor, a widely accepted pharmacophore model proposed by Glennon includes two distal hydrophobic regions and a central basic nitrogen atom. nih.gov The this compound scaffold fits this model well, with the benzyl and benzoyl groups serving as the hydrophobic regions and a piperazine nitrogen as the basic center. nih.gov

Developing and validating pharmacophore models is a critical step in virtual screening campaigns to identify novel ligands from large chemical databases. nih.gov These models are built by aligning a set of known active compounds and extracting their common chemical features. nih.govbiorxiv.org For piperazine derivatives, the protonated form of the basic nitrogen is often a crucial feature in the pharmacophore, as it can form important ionic interactions within the binding site. researchgate.net Dynamic pharmacophore models, which account for the flexibility of the target protein, are increasingly used to improve the accuracy of virtual screening. biorxiv.org

Conformational Analysis and its Relevance to Molecular Function

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds, is fundamental to understanding how a molecule like this compound interacts with its biological targets. The flexibility and preferred shapes of this compound dictate its ability to fit into receptor binding sites and elicit a pharmacological response.

Key Structural Features and Conformational Implications

The molecule's flexibility is primarily due to rotation around several single bonds. However, certain structural elements introduce rigidity.

Piperazine Ring: The six-membered piperazine ring typically exists in a stable chair conformation, which minimizes torsional and steric strain. The nitrogen atoms can undergo inversion, and the ring can flip between two chair conformers. The substituents on the nitrogen atoms (benzoyl and benzyl) will have a preference for either axial or equatorial positions to minimize steric hindrance.

Benzoyl Group: The amide linkage between the benzoyl group and the piperazine ring introduces a degree of rigidity. Due to the partial double-bond character of the C-N bond, rotation is restricted. Research on related compounds suggests that incorporating a carbonyl group between an aromatic ring and the piperazine moiety can increase structural rigidity. researchgate.net This rigidity can significantly impact binding affinity, in some cases preventing the optimal interaction with a receptor's binding site. researchgate.net

Benzyl Group: The benzyl group is attached to the second piperazine nitrogen via a methylene (B1212753) (-CH2-) linker, allowing for more rotational freedom compared to the benzoyl group. The orientation of this benzyl ring relative to the rest of the molecule is crucial for receptor recognition and binding.

Conformation and Receptor Interaction

The molecular function of this compound is intrinsically linked to the conformations it can assume to bind effectively to specific biological targets, such as neurotransmitter receptors or enzymes.

Tyrosinase Inhibition: In studies of similar benzoyl piperazine compounds as tyrosinase inhibitors, specific interactions between the molecule and amino acid residues in the enzyme's active site were observed. nih.gov For instance, π–π T-shaped interactions between a benzyl ring and a phenylalanine residue (Phe264) were noted, which contributed to increased potency. nih.govacs.org The ability of this compound to adopt a conformation where its aromatic rings are optimally positioned for such interactions is key to its potential inhibitory activity.

Computational and Crystallographic Evidence: The precise binding conformation of ligands is often elucidated through computational docking studies and X-ray crystallography. For example, the crystal structure of a related, more complex molecule containing a benzyl-piperazine scaffold bound to human carbonic anhydrase I revealed the specific orientation of the benzyl group within the active site. rcsb.org Such studies provide invaluable, atom-level insights into how the molecule's conformation facilitates its function. Docking studies performed on other benzylpiperazine derivatives have also been used to rationalize observed binding affinities. researchgate.net

The conformational landscape of this compound is a balance between the flexible benzyl moiety and the more rigid benzoyl group, anchored to a semi-rigid piperazine core. This balance dictates which receptors it can bind to and with what affinity, forming the basis of its structure-activity relationship and guiding the rational design of new, more potent, and selective analogs.

Interactive Data Table: Conformational Elements of this compound

| Structural Moiety | Key Feature | Conformational Significance | Relevance to Molecular Function |

| Piperazine Ring | Chair Conformation | Minimizes steric and torsional strain. Can undergo ring flipping. | Provides a stable scaffold for positioning the benzyl and benzoyl groups. |

| Benzoyl Group | Planar Amide Bond | Restricts rotation around the C-N bond, increasing structural rigidity. researchgate.net | Can be detrimental or favorable for receptor binding, depending on the target's topology. researchgate.net |

| Benzyl Group | Rotatable C-N and C-C bonds | Allows the phenyl ring to orient itself in various positions for optimal binding. | Crucial for establishing key interactions like π-π stacking with aromatic amino acid residues in a binding site. nih.govacs.org |

Preclinical Investigations of Molecular Interactions and Biological Activity

In Vitro Enzyme Inhibition Studies

The inhibitory effects of 1-benzoyl-4-benzylpiperazine analogues have been assessed against several key enzymes to determine their potential therapeutic applications and metabolic pathways.

A series of benzoyl and cinnamoyl piperazine (B1678402) amides have been investigated as inhibitors of tyrosinase, a key copper-containing enzyme in the melanogenesis pathway. nih.govresearchgate.net The inhibitory activity was assessed against the enzyme's two main catalytic functions: the monooxygenase step (monophenolase) and the oxidase step (diphenolase). acs.org

In a study evaluating various derivatives, the benzoyl piperazine compounds demonstrated notable inhibitory potential. nih.gov The activity is believed to be dependent on competition with the enzyme's substrates rather than on antiradical activity. researchgate.net Molecular docking studies suggest that the potency of these compounds is influenced by interactions within the tyrosinase active site. Specifically, the benzyl (B1604629) group of the piperazine derivatives can engage in a π-cation interaction with a protonated arginine residue (Arg268) located near the catalytic site. acs.org Further potential π-interactions between the compound's aromatic rings and the copper ions and surrounding histidine residues in the active site have also been identified. acs.org

The inhibitory potency of selected benzoyl piperazine analogues against mushroom tyrosinase is presented below.

| Compound | Substituent (Benzoyl Ring) | Monophenolase pIC₅₀ | Diphenolase pIC₅₀ |

|---|---|---|---|

| 1a | 3,4-dihydroxy | 4.12 | <4.00 |

| 1d | 4-hydroxy | 4.51 | <4.00 |

| 1e | 4-chloro | 4.68 | <4.00 |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency. Data sourced from Varela et al., 2023. nih.govacs.org

The parent compound, 1-benzylpiperazine (B3395278) (BZP), has been studied for its effects on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In vitro studies using human liver microsomes found that BZP inhibited the metabolism of substrates for CYP2D6, CYP1A2, and CYP3A4. researchgate.net However, it did not show a significant inhibitory effect on CYP2C19. researchgate.net These findings are clinically relevant as these CYP enzymes are involved in the metabolism of many common medications. researchgate.net Animal studies have also suggested that BZP is metabolized by the cytochrome P450 system, potentially involving the CYP2D6 isoenzyme, as well as by catechol-O-methyl-transferase (COMT). europa.eu

Receptor Ligand Binding Studies

The affinity of benzylpiperazine derivatives for various receptors has been profiled to understand their pharmacological effects, particularly within the central nervous system.

Benzylpiperazine derivatives have been designed and evaluated as ligands for sigma receptors (σR), which are implicated in various neurological conditions, including pain. nih.govnih.gov Radioligand binding assays are used to determine the affinity (Ki) of these compounds for the σ1 and σ2 receptor subtypes. nih.gov A series of N-benzyl-N´-benzylpiperazines showed high affinities for σ1 receptors, with Ki values ranging from 0.39 to 7.6 nM, and exhibited 13- to 340-fold selectivity over σ2 sites. researchgate.net

More specifically, newly developed benzylpiperazine derivatives have demonstrated high affinity for the σ1 receptor and significant selectivity over the σ2 receptor. nih.gov For instance, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) from a recent study showed a low nanomolar affinity for the σ1R and a high selectivity ratio. nih.govnih.govunimi.it

| Compound | Kᵢ σ₁ (nM) | Kᵢ σ₂ (nM) | Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|---|

| Lead Compound 8 | 4.6 | 1988 | 432 |

| Compound 15 | 1.6 | 1418 | 886 |

| Haloperidol (Reference) | 3.2 | 32 | 10 |

Kᵢ represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Kᵢ value signifies higher binding affinity. Data sourced from Amata et al., 2021. nih.gov

The foundational compound, 1-benzylpiperazine (BZP), interacts with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. nih.gov BZP has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin. researchgate.net It also acts as a releasing agent for dopamine and norepinephrine. researchgate.net This mixed mechanism of action leads to increased extracellular concentrations of these neurotransmitters. wikipedia.org

The potency of BZP for inducing the release of neurotransmitters via its affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) has been quantified.

| Transporter | EC₅₀ (nM) |

|---|---|

| DAT | 175 |

| NET | 62 |

| SERT | 6050 |

EC₅₀ represents the concentration of a drug that gives a half-maximal response. A lower EC₅₀ value indicates greater potency. Data reflects the potency for neurotransmitter release. wikipedia.org

Investigation of Specific Molecular Targets and Mechanisms of Action

The preclinical data reveal that this compound and its structural relatives interact with multiple molecular targets through distinct mechanisms.

Tyrosinase Inhibition : Benzoylpiperazine derivatives act as competitive inhibitors of tyrosinase. nih.govresearchgate.net The mechanism involves the compound binding to the enzyme's active site, with molecular docking studies highlighting the importance of a π-cation interaction between the ligand's benzyl group and an arginine residue (Arg268) and potential interactions with the catalytic copper ions. acs.org

Sigma Receptor Modulation : The benzylpiperazine scaffold is a key structural feature for achieving high-affinity binding to sigma receptors. nih.govnih.gov Certain derivatives are highly selective antagonists for the σ1 subtype over the σ2 subtype. nih.govnih.gov This antagonism is a promising mechanism for therapeutic applications such as pain management. nih.gov

Monoamine Transporter Interaction : The parent compound, BZP, functions as a substrate for monoamine transporters, leading to the inhibition of neurotransmitter reuptake and the promotion of dopamine and norepinephrine release. europa.euresearchgate.netwikipedia.org This action increases synaptic concentrations of these key neurotransmitters, which underlies its stimulant effects. wikipedia.org BZP also demonstrates non-selective agonist activity at various serotonin receptors. wikipedia.org

Cellular Assays for Molecular Effect Characterization (e.g., neuroprotective capacity on cell lines)

In preclinical research, the characterization of a compound's molecular effects at the cellular level is a critical step in understanding its biological activity. For this compound and its analogs, cellular assays, particularly those employing neuronal cell lines, are instrumental in elucidating their potential interactions with cellular pathways. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized and relevant model for such investigations due to its human origin and ability to be differentiated into cells with neuron-like characteristics.

Research into the effects of piperazine derivatives on neuronal cells has revealed that structural modifications significantly influence their biological outcomes. While some benzylpiperazine derivatives have been investigated for neuroprotective properties, studies on the closely related compound, benzoylpiperazine, have indicated a contrary effect.

Investigations into the cellular effects of benzoylpiperazine on the dopaminergic human neuroblastoma cell line, SH-SY5Y, have demonstrated its potential to induce neurotoxicity. uot.edu.lyresearchgate.net These studies have shown that exposure of SH-SY5Y cells to benzoylpiperazine can lead to a cascade of detrimental cellular events, including the induction of oxidative stress, impairment of mitochondrial function, and the stimulation of apoptotic pathways. uot.edu.lyresearchgate.netresearchgate.net

The molecular mechanisms underlying these neurotoxic effects have been explored through a variety of cellular assays. These assays quantify specific cellular responses to compound exposure, providing insight into the pathways being modulated. Key findings from these studies on benzoylpiperazine, a compound structurally similar to this compound, are summarized in the table below. The data indicates that rather than having a neuroprotective capacity, this class of compounds can exhibit significant neurotoxic properties in vitro. uot.edu.lyresearchgate.net

Table 1: Cellular Assays and Observed Effects of Benzoylpiperazine on SH-SY5Y Neuroblastoma Cells

| Assay Type | Measured Parameter | Observed Effect | Implication | Reference(s) |

|---|---|---|---|---|

| Oxidative Stress Assays | Generation of Reactive Oxygen Species (ROS) | Increased | Induction of oxidative stress | uot.edu.ly |

| Lipid Peroxidation | Increased | Cellular membrane damage | uot.edu.ly | |

| Superoxide Dismutase (SOD) Activity | Altered | Impaired antioxidant defense | uot.edu.ly | |

| Catalase Activity | Altered | Impaired antioxidant defense | uot.edu.ly | |

| Glutathione (GSH) Content | Decreased | Depletion of cellular antioxidants | uot.edu.ly | |

| Mitochondrial Function Assays | Mitochondrial Complex-I Activity | Inhibited | Impairment of cellular respiration | uot.edu.lyresearchgate.net |

| Apoptosis Assays | Bax Expression | Increased | Promotion of apoptosis | uot.edu.ly |

| Bcl-2 Expression | Decreased | Inhibition of anti-apoptotic signals | uot.edu.ly | |

| Caspase-3 Activity | Increased | Execution of apoptosis | uot.edu.ly | |

| Cell Viability (e.g., MTT assay) | Decreased | Cytotoxicity | researchgate.net |

The findings from these cellular assays collectively suggest that benzoylpiperazine exerts its neurotoxic effects through a multi-faceted mechanism involving the disruption of cellular redox homeostasis, mitochondrial dysfunction, and the activation of programmed cell death. uot.edu.ly The inhibition of mitochondrial complex-I is a significant finding, as this can lead to a bioenergetic crisis within the cell and is a known mechanism of neurotoxins. uot.edu.lyresearchgate.net The subsequent increase in ROS production and lipid peroxidation further contributes to cellular damage. uot.edu.ly

The observed changes in the expression of key apoptotic proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, along with the increased activity of the executioner caspase-3, provide strong evidence for the induction of apoptosis as a primary mode of cell death. uot.edu.ly These findings from in vitro studies on SH-SY5Y cells underscore the potential for neurotoxic outcomes with this class of piperazine derivatives, rather than neuroprotective effects.

Computational Chemistry and Theoretical Characterization

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-benzoyl-4-benzylpiperazine focuses on understanding its three-dimensional structure and conformational flexibility. The molecule's structure consists of a central piperazine (B1678402) ring, a benzoyl group attached to one nitrogen, and a benzyl (B1604629) group on the other.

The presence of the benzoyl group, in particular, introduces a degree of rigidity into the molecule's structure. researchgate.net The amide bond's partial double-bond character restricts rotation, which can influence how the ligand fits into a receptor binding site. researchgate.net Conformational analysis, often performed using potential energy scan (PES) studies, investigates the molecule's preferred shapes by calculating the energy associated with the rotation around key dihedral angles. researchgate.net For similar piperazine-containing structures, these scans help identify the most stable, low-energy conformers. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic properties of this compound. researchgate.netresearchgate.net These methods provide detailed information about the distribution of electrons within the molecule, which is fundamental to its reactivity and interaction capabilities.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and greater ease of electronic delocalization. researchgate.net

DFT calculations can also generate electrostatic potential (ESP) surface maps, which visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions such as hydrogen bonding or π-π stacking. For instance, in the related compound 1-benzoylpiperazine, DFT studies have been used to analyze its interaction as an electron donor in charge-transfer (CT) complexes. researchgate.net The electron-withdrawing effect of the benzoyl group significantly influences the electronic properties of the piperazine nitrogens. copernicus.org

Table 1: Theoretical Computational Data Overview

| Computational Method | Application | Key Insights |

| Potential Energy Scan (PES) | Conformational Analysis | Identifies stable low-energy conformers and rotational barriers. researchgate.net |

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Calculates HOMO-LUMO energies, maps electrostatic potential, and predicts reactivity. researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Supports experimental findings by calculating electronic transition properties. researchgate.net |

Prediction of Intermolecular Interactions and Binding Affinities

Computational docking is a primary tool for predicting how this compound and its derivatives bind to biological targets, such as the sigma-1 (σ1) and sigma-2 (σ2) receptors. researchgate.netacs.org Docking simulations place the ligand into the three-dimensional structure of a receptor's binding site to predict the most favorable binding pose and estimate the binding affinity.

Studies on related benzylpiperazine derivatives have used molecular docking to understand structure-activity relationships. For example, docking studies on mushroom tyrosinase revealed that the protonated benzylpiperazine moiety could have unfavorable electrostatic interactions with positively charged residues like Arginine, whereas benzylpiperidine analogues did not, potentially explaining their higher potency. acs.org Furthermore, π-π T-shaped interactions between the ligand's benzyl ring and phenylalanine residues in the binding site were identified as important for binding. acs.org

The benzoyl and benzyl groups of this compound are crucial for these interactions. The aromatic rings can participate in π-π stacking and hydrophobic interactions, while the carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor. The basic nitrogen of the piperazine ring, if protonated, can form ionic interactions or hydrogen bonds. butantan.gov.br The balance between these interactions determines the molecule's binding affinity and selectivity for different receptors.

In Silico Screening and Virtual Library Design for Analogues

In silico or virtual screening is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. mdpi.com This approach is used to discover new analogues of this compound with potentially improved properties. Virtual screening can be broadly categorized into ligand-based and structure-based methods. mdpi.com

Ligand-based virtual screening starts with a known active molecule, like this compound, and searches for other compounds with similar structural or physicochemical properties.

Structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock a library of compounds, scoring and ranking them based on their predicted binding affinity. mdpi.com

Following virtual screening, virtual combinatorial libraries can be designed to explore chemical space around the initial hits. mdpi.com This involves defining a core scaffold (e.g., the benzylpiperazine core) and attaching various substituents at designated points to generate a library of virtual analogues. mdpi.comwuxibiology.com These virtual libraries can then be filtered based on predicted drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) before a smaller, more promising set of compounds is selected for actual chemical synthesis and biological testing. researchgate.net This computational approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. wuxibiology.comnih.gov

Potential Applications in Chemical Biology and Advanced Materials

Development as Chemical Probes for Biological Systems

The piperazine (B1678402) scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 1-benzoyl-4-benzylpiperazine are actively investigated as chemical probes to explore biological systems. These molecules can be designed to interact with specific macromolecules, such as receptors and enzymes, thereby helping to elucidate their functions and roles in various physiological and pathological pathways. evitachem.com

Research has focused on synthesizing series of benzylpiperazine derivatives to study their structure-activity relationships (SAR) with specific biological targets. researchgate.netsci-hub.red For instance, derivatives have been designed and evaluated for their binding affinity to sigma receptors, which are implicated in a range of neurological processes. researchgate.netsci-hub.red By systematically modifying the structure of the parent compound, researchers can develop highly selective ligands that act as probes to study the distinct pharmacology of sigma-1 and sigma-2 receptor subtypes. researchgate.net

Furthermore, computational design has led to the synthesis of benzylpiperazine derivatives as potential inhibitors of antiapoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. nih.gov Some of these compounds have shown high selectivity for Mcl-1, making them valuable tools for studying apoptosis and as starting points for developing new anticancer therapies. nih.gov The ability to create derivatives with high affinity and selectivity for specific proteins underscores their utility as chemical probes for dissecting complex cellular signaling pathways. nih.gov

Table 1: Research Findings on Benzylpiperazine Derivatives as Chemical Probes

| Derivative Class | Biological Target(s) | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|---|

| Arylalkyl 4-benzylpiperazines | Sigma-1 & Sigma-2 Receptors | Define structure-affinity relationships for sigma ligands. | Compounds showed a wide range of affinities and selectivities, suggesting a different binding mode compared to piperidine (B6355638) analogs. | researchgate.net |

| 1-(2-naphthylmethyl)-4-benzyl piperazine | Sigma Receptors | Investigation of potential therapeutic applications. | Identified as a potent sigma ligand, suggesting potential in studying inflammatory diseases. | sci-hub.red |

| Designed Benzylpiperazines | Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Mcl-1) | Development of selective small-molecule inhibitors. | Identified compounds with high selectivity for Mcl-1, serving as leads for further development. | nih.gov |

Utility as Key Building Blocks in Organic Synthesis

This compound serves as a versatile heterocyclic building block for the synthesis of more complex molecules. evitachem.comlookchem.com Its structure contains multiple reactive sites that can be chemically modified, allowing for the construction of diverse molecular architectures. The synthesis of the parent compound itself is straightforward, typically involving the reaction of piperazine with benzoyl chloride and benzyl (B1604629) chloride. ontosight.aiorgsyn.org

The piperazine ring is a key feature, offering two nitrogen atoms that can be functionalized. The benzyl group is particularly useful as a protecting group that can be easily removed via hydrogenolysis, enabling the synthesis of 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org This strategic unmasking allows for the sequential introduction of different functional groups. The compound can undergo several types of reactions:

Oxidation: The molecule can be oxidized using common agents like potassium permanganate. evitachem.com

Reduction: The benzoyl group's carbonyl can be targeted by reducing agents such as lithium aluminum hydride. evitachem.com

Substitution: The aromatic rings (benzoyl and benzyl) are amenable to electrophilic substitution, while the piperazine nitrogen allows for further nucleophilic substitution reactions, enabling the creation of a wide array of derivatives. evitachem.com

This chemical versatility makes this compound and related structures valuable intermediates in multi-step syntheses aimed at producing new chemical entities for various applications, including drug discovery. evitachem.com

Table 2: Synthetic Utility of the Benzylpiperazine Scaffold

| Reaction Type | Reagents/Conditions | Purpose | Reference(s) |

|---|---|---|---|

| N-Alkylation/N-Arylation | Alkyl/Aryl Halides, Base | Introduces diverse substituents on the piperazine nitrogen. | sci-hub.red |

| Acylation | Acyl Chlorides, Base | Forms amide linkages, modifying the electronic and steric properties. | sci-hub.redorgsyn.org |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Creates new carbon-nitrogen bonds at the piperazine core. | sci-hub.red |

Applications in Molecular Imprinting for Selective Recognition and Separation

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites that are complementary in shape, size, and functionality to a target molecule. This technology has been applied to benzylpiperazine (BZP), a structurally related compound, demonstrating the potential for creating MIPs for this compound for applications in selective recognition and separation. mdpi.comnih.gov

The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule (in this case, BZP). mdpi.com After polymerization, the template is removed, leaving behind cavities that can selectively rebind the target molecule from a complex mixture. A study on BZP imprinting compared two main approaches:

Self-Assembly: This method relies on non-covalent interactions (e.g., hydrogen bonding, ionic interactions) between the template and functional monomers like methacrylic acid before polymerization. mdpi.comnih.gov

Semi-Covalent Approach: This involves forming a covalent bond between the template and a monomer, which is cleaved after polymerization to expose the recognition site. mdpi.comnih.gov

The comparative analysis revealed that the semi-covalent approach yielded polymers with a stronger affinity and faster uptake for BZP. mdpi.com While both types of MIPs showed high cross-reactivity with some structurally similar molecules, they were highly selective against others like cocaine and morphine. mdpi.comnih.gov Such MIPs could be used as solid-phase extraction materials for the selective capture and enrichment of target analytes from complex samples before analysis. mdpi.comnih.gov

Table 3: Performance of Molecularly Imprinted Polymers for Benzylpiperazine

| Imprinting Approach | Key Components | Key Performance Metrics | Application Potential | Reference(s) |

|---|---|---|---|---|

| Self-Assembly | Template: BZP; Monomer: Methacrylic acid; Cross-linker: EGDMA or TRIM | Imprinting Factors (IF) of 3 to 7. | Selective extraction and enrichment. | mdpi.comnih.gov |

| Semi-Covalent | Template-Monomer Adduct: Benzylpiperazine (4-vinylphenyl) carbamate (B1207046) | Significantly lower dissociation constants (Kd) and higher IFs than self-assembly MIPs. Faster uptake kinetics. | High-affinity capture for separation and analysis. | mdpi.comnih.gov |

Role as Analytical Standards for Research Methodology Development

The development and validation of analytical methods for the detection and quantification of chemical compounds rely heavily on the availability of pure, well-characterized analytical reference standards. This compound and its analogues serve this crucial role in forensic science, toxicology, and pharmaceutical research. caymanchem.comresearchgate.netrsc.org

For instance, MBZP (1-methyl-4-benzylpiperazine), a related compound, is sold specifically as an analytical reference standard for research and forensic applications. caymanchem.com The presence of such standards is essential for:

Method Development: Establishing protocols for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure accurate identification and separation of isomers and related compounds. researchgate.netrsc.org

Method Validation: Confirming the specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) of an analytical method. researchgate.net

Quality Control: Ensuring the reliability and accuracy of routine analyses in forensic laboratories that screen for controlled substances or in research settings studying the metabolism of piperazine derivatives. researchgate.net

The analysis of piperazine-based designer drugs often involves complex matrices like biological fluids or confiscated materials, which may contain mixtures of several active ingredients and byproducts. rsc.orgresearchgate.net Therefore, having certified standards of compounds like this compound is indispensable for identifying unknown substances, confirming their presence, and avoiding false positives. researchgate.net

Table 4: Analytical Methodologies Requiring Benzylpiperazine Standards

| Analytical Technique | Purpose | Role of Standard | Reference(s) |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. | To determine retention times and fragmentation patterns for unambiguous identification. | researchgate.netrsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile compounds, including isomers. | To establish retention times and mass-to-charge ratios for specific analytes. | researchgate.netrsc.org |